3-(4-METHOXYPHENYL)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE
Overview
Description
3-(4-METHOXYPHENYL)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl-oxazole group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylsulfonamide in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetic acid
- 5-Methyl-2-oxazole
- 4-Aminophenylsulfonamide
Uniqueness
3-(4-METHOXYPHENYL)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-14-13-19(22-28-14)23-29(25,26)18-10-6-16(7-11-18)21-20(24)12-5-15-3-8-17(27-2)9-4-15/h3-4,6-11,13H,5,12H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHOYQIJIVAOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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